2-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
2-((5E)-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5E)-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a furyl aldehyde under basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of the nitro and furyl groups in the compound may enhance its biological activity.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential therapeutic applications include the treatment of bacterial infections, inflammation, and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5E)-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s biological activity is often mediated through the inhibition or activation of these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Furyl Derivatives: Studied for their antimicrobial and anticancer activities.
Nitro Compounds: Known for their diverse biological activities.
Uniqueness
The uniqueness of 2-((5E)-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid lies in its combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H16N2O6S2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C19H16N2O6S2/c1-3-13(18(23)24)20-17(22)16(29-19(20)28)9-11-5-7-15(27-11)12-6-4-10(2)8-14(12)21(25)26/h4-9,13H,3H2,1-2H3,(H,23,24)/b16-9+ |
InChI Key |
BSNTVMXKBADNQE-CXUHLZMHSA-N |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)C)[N+](=O)[O-])/SC1=S |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)[N+](=O)[O-])SC1=S |
Origin of Product |
United States |
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